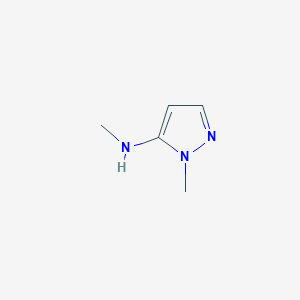

N,1-Dimethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-5-3-4-7-8(5)2/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWAHYMJTAHYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141299-83-4 | |

| Record name | N,1-dimethyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,1 Dimethyl 1h Pyrazol 5 Amine and Its Analogs

Established Routes and Reaction Conditions

Traditional methods for pyrazole (B372694) synthesis have been refined over decades, providing reliable and well-understood pathways to these heterocyclic structures. These routes typically involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. mdpi.comchim.it

Cyclization Reactions Involving Hydrazine Derivatives

The reaction of hydrazine and its substituted counterparts with 1,3-dicarbonyl compounds or their synthetic equivalents is the most common and versatile method for constructing the pyrazole core. mdpi.combeilstein-journals.orgdergipark.org.tr This approach, often referred to as the Knorr pyrazole synthesis, laid the foundation for pyrazole chemistry. mdpi.com

The condensation of β-ketonitriles with hydrazines is a highly effective method for producing 5-aminopyrazoles. beilstein-journals.orgnih.gov The reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the carbonyl carbon. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen on the nitrile carbon, yields the final 5-aminopyrazole ring system. beilstein-journals.orgbeilstein-journals.org This method is noted for its versatility, allowing for the synthesis of a wide range of substituted 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. beilstein-journals.orgnih.gov

A notable example is the direct synthesis of 5-aminopyrazoles from esters and nitriles. A tert-butoxide-assisted Claisen condensation can generate the β-ketonitrile intermediate in situ, which then reacts with hydrazine to form the pyrazole. rsc.org Neutralization of the basic reaction mixture before the addition of hydrazine has been shown to improve the efficiency of this one-pot process. chim.it

Table 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines

| β-Ketonitrile Derivative | Hydrazine Derivative | Product | Reference |

| 4-(1-cyano-2-oxoethyl)benzamide | Hydrazine | 5-Amino-3-(4-carbamoylphenyl)pyrazole | beilstein-journals.org |

| Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline | 5-Amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)pyrazol-5-amine | beilstein-journals.org |

| 3-Oxo-3-arylpropanenitriles | Methyl hydrazinecarboxylate | 3-Aryl-5-amino-1H-pyrazole-1-carboxylate | sioc-journal.cn |

The reaction between 1,3-diketones or β-keto esters and hydrazines is a classical and widely used method for pyrazole synthesis. mdpi.comdergipark.org.tr The initial reaction of a β-diketone with a monosubstituted hydrazine can, however, lead to a mixture of two regioisomeric pyrazoles. mdpi.com The regioselectivity of this condensation is influenced by the reaction conditions and the nature of the substituents on both reactants.

A significant advancement in this area is the one-pot synthesis of pyrazoles from ketones and acid chlorides. organic-chemistry.org In this procedure, the 1,3-diketone is generated in situ and then immediately reacted with hydrazine, streamlining the process and allowing for the synthesis of previously difficult-to-access pyrazoles. organic-chemistry.org Similarly, β-ketoesters react with hydrazines to form pyrazolones, which are versatile intermediates for further functionalization. beilstein-journals.org

Table 2: Synthesis of Pyrazoles from Diketones/β-Keto Esters and Hydrazines

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Acetylacetone | Phenylhydrazine (B124118) | 1,5-Dimethyl-3-phenyl-1H-pyrazole and 1,3-Dimethyl-5-phenyl-1H-pyrazole | mdpi.com |

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | beilstein-journals.org |

| In situ generated 1,3-diketones | Hydrazine | Various substituted pyrazoles | organic-chemistry.org |

Malononitrile (B47326) and its derivatives serve as valuable precursors for the synthesis of aminopyrazoles. The reaction of malononitrile with hydrazine can lead to the formation of 3,5-diaminopyrazole. nih.gov However, the reaction of substituted malononitriles with hydrazine hydrate (B1144303) proceeds smoothly to yield 3,5-diaminopyrazoles without the possibility of dimerization. nih.gov

Furthermore, alkylidenemalononitriles, which are readily prepared from the Knoevenagel condensation of aldehydes with malononitrile, react with hydrazines to afford a variety of substituted aminopyrazoles. beilstein-journals.org For instance, ethoxymethylenemalononitrile (B14416) condenses with hydrazine hydrate to produce 5-amino-4-cyanopyrazole. beilstein-journals.org

Table 3: Synthesis of Aminopyrazoles from Malononitrile Derivatives and Hydrazines

| Malononitrile Derivative | Hydrazine Derivative | Product | Reference |

| Malononitrile | Hydrazine hydrate | 3,5-Diaminopyrazole | nih.gov |

| Substituted malononitriles | Hydrazine hydrate | 3,5-Diaminopyrazoles | nih.gov |

| Ethoxymethylenemalononitrile | Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | beilstein-journals.org |

| Malononitrile Dimer | Hydrazine hydrate | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | jocpr.com |

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgmdpi.com This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)₃, provides a route to persubstituted pyrazoles. beilstein-journals.org Another variation involves the four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, often catalyzed by a base like piperidine, to produce highly functionalized pyrano[2,3-c]pyrazoles. mdpi.comnih.gov These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps. nih.gov

Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, water | 1-H-pyrazoles | longdom.org |

| Malononitrile, orthoester, hydrazine derivatives | Acetic acid, ethanol (B145695) | Aminocyanopyrazoles | tandfonline.com |

Advanced Synthetic Strategies

Beyond the classical methods, a range of advanced synthetic strategies have been developed to access pyrazoles with greater efficiency, selectivity, and structural diversity. These methods often employ modern catalytic systems and novel reaction pathways.

One such strategy involves the direct N-heterocyclization of hydrazines with metal-diketone complexes under microwave irradiation, providing excellent yields of trisubstituted pyrazoles. nih.gov This method is notable for achieving the synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles in a single step. nih.gov

Another innovative approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This reaction proceeds through a radical mechanism involving the formation of a hydrazonyl radical, followed by cyclization and C=C bond cleavage to afford a broad range of pyrazole derivatives. organic-chemistry.org

Furthermore, the full functionalization of the pyrazole ring can be accomplished through successive regioselective metalations using specialized magnesium-based reagents, followed by trapping with various electrophiles to yield trisubstituted pyrazoles. acs.org

The synthesis of 3-aryl-4-(arylthio)-1H-pyrazol-5-amines has been achieved through a one-pot, two-step reaction of 3-oxo-3-arylpropanenitriles, a hydrazine derivative, and an arylsulfonyl hydrazide, mediated by iodine or N-iodosuccinimide. sioc-journal.cn This method showcases good atom economy and mild reaction conditions. sioc-journal.cn

Domino reactions of arylglyoxals with pyrazol-5-amines have been shown to selectively produce pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, depending on the reaction conditions and substituents. nih.gov

Finally, the introduction of a disulfide moiety at the C-4 position of the 1-methyl-1H-pyrazol-5-amine scaffold has been accomplished through a multi-step sequence, highlighting the potential for late-stage functionalization to create novel derivatives. acs.org

Transition-Metal Catalyzed Approaches

Transition-metal-catalyzed reactions are powerful tools for constructing the pyrazole core and for its subsequent functionalization. utwente.nlrsc.orgnih.gov These methods offer high efficiency and selectivity in forming C-C and C-heteroatom bonds. rsc.org Catalysts based on metals like palladium, rhodium, and copper have been employed. utwente.nlnih.govresearchgate.net For instance, copper-catalyzed domino C-N coupling/hydroamination reactions have been used to prepare pyrazoles from acetylenes and diamines. nih.gov Such strategies often provide access to a wide variety of functionalized pyrazoles in a single step, avoiding the need for pre-functionalized starting materials. rsc.org

A notable advancement in transition-metal catalysis is the use of copper-promoted aerobic oxidative [3+2] cycloaddition reactions. organic-chemistry.orgacs.orgthieme-connect.com This approach allows for the synthesis of polysubstituted pyrazoles from N,N-disubstituted hydrazines and alkynoates or alkenes. organic-chemistry.orgthieme-connect.com A key advantage of this method is the use of inexpensive and readily available copper sources, such as cuprous oxide (Cu₂O), as the promoter and air as the environmentally benign oxidant. organic-chemistry.orgacs.orgorganic-chemistry.org This process is characterized by high atom economy, step economy, and regioselectivity, involving direct C(sp³)–H functionalization and the formation of new C–C and C–N bonds. organic-chemistry.orgacs.org

The reaction conditions are typically optimized by screening various copper catalysts and bases. For the reaction between N,N-disubstituted hydrazines and alkynoates, the combination of Cu₂O and cesium carbonate (Cs₂CO₃) in toluene (B28343) has been identified as highly effective. organic-chemistry.org The methodology demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic N-methyl hydrazines and various propiolates. organic-chemistry.orgthieme-connect.com

| Hydrazine Reactant | Alkyne/Alkene Reactant | Catalyst/Base System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl-N-phenylhydrazine | Ethyl phenylpropiolate | Cu₂O / Cs₂CO₃ | Toluene | 85% | organic-chemistry.org |

| N-(4-methoxyphenyl)-N-methylhydrazine | Ethyl phenylpropiolate | Cu₂O / Cs₂CO₃ | Toluene | 81% | organic-chemistry.org |

| N-methyl-N-(p-tolyl)hydrazine | Ethyl propiolate | Cu₂O / Cs₂CO₃ | Toluene | 75% | thieme-connect.com |

| N-methyl-N-phenylhydrazine | 3-Butyn-2-one | Cu₂O / Cs₂CO₃ | Toluene | 65% | thieme-connect.com |

| N-methyl-N-phenylhydrazine | Cinnamaldehyde | Cu₂O / Cs₂CO₃ | Toluene | Low Yield | thieme-connect.com |

Another copper-catalyzed aerobic oxidative cyclization involves β,γ-unsaturated hydrazones, which yields a broad range of pyrazole derivatives under mild conditions. acs.org This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concurrent C=C bond cleavage. acs.org

One-Pot Synthesis Protocols

One-pot multicomponent reactions (MCRs) represent an efficient and environmentally friendly strategy for synthesizing complex molecules like pyrazoles from simple starting materials in a single synthetic operation. researchgate.netscispace.com These protocols are highly valued for their operational simplicity, reduction of waste, and elimination of tedious purification steps for intermediates. semanticscholar.org

Various one-pot methods have been developed for pyrazole synthesis. A three-component reaction involving malononitrile, a phenyl hydrazine, and an aromatic aldehyde can produce pyrazole-4-carbonitrile derivatives at room temperature in aqueous media, accelerated by simple sodium chloride. semanticscholar.org Another example is the synthesis of pyrazolo[1,5-a]pyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines and cyanamide, which can be performed in a one-pot fashion promoted by acid. acs.orgresearchgate.net Similarly, pyrazolopyridine and pyrazoloquinoline derivatives can be synthesized through a one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyls in water. researchgate.net

| Target Compound Type | Reactants | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|---|

| Pyrazole-4-carbonitriles | Malononitrile, Phenyl hydrazine, Aromatic aldehyde | NaCl / Aqueous media | Room temperature, high yield, simple work-up. | semanticscholar.org |

| 6-Aminopyrazolo[3,4-d]pyrimidines | 1H-Pyrazol-5-yl-N,N-dimethylformamidines, Cyanamide | Methanesulfonylchloride | Efficient, microwave-assisted option available. | acs.org |

| Pyrazolo[3,4-b]pyridines | Arylglyoxals, Pyrazol-5-amines, p-Toluidine | p-TsOH / DMF | Four-component reaction under microwave irradiation. | nih.gov |

| 5-Amino-4-(arylselanyl)-1H-pyrazoles | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | I₂ / MeCN | Iodine-catalyzed multicomponent reaction. | d-nb.info |

| Pyrano[2,3-c]pyrazoles | Arylidene malononitrile, Pyrazolone | Water Extract of Banana Peels (WEB) | Catalyst-free, room temperature, green protocol. | frontiersin.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govmdpi.com This technology has been successfully applied to the synthesis of various pyrazole derivatives.

For instance, the synthesis of 3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-ylmethanones has been achieved by reacting chalcones with isonicotinic acid hydrazide under microwave irradiation. nih.gov Similarly, a convenient one-pot synthesis of 6-aminopyrazolo[3,4-d]pyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines is facilitated by microwave energy (100 W), significantly reducing reaction times. acs.org The synthesis of dihydro-pyrazoles from substituted dibenzalacetones and phenylhydrazines has also been optimized using microwave irradiation, with reactions completed in 30 minutes at 75 °C. mdpi.com Researchers have also reported the microwave-assisted synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free conditions. mdpi.com

| Product Type | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Dihydro-pyrazole hybrids | Substituted dibenzalacetones, Phenylhydrazines | 100 W, 75 °C, 30 min, in ethanol | Rapid synthesis, optimized reaction conditions. | mdpi.com |

| 6-Aminopyrazolo[3,4-d]pyrimidines | 1H-Pyrazol-5-yl-N,N-dimethylformamidines, Cyanamide | 100 W, 50–60 °C, 1-2 h | Efficient one-pot procedure. | acs.org |

| Pyrazoline derivatives | Chalcones, Isonicotinic acid hydrazide | Microwave irradiation in ethanol | Efficient synthesis of bioactive compounds. | nih.gov |

| 3,5-Disubstituted-1H-pyrazoles | Tosylhydrazones, α,β-Unsaturated carbonyls | Microwave irradiation, solvent-free | Solvent-free conditions, efficient cycloaddition. | mdpi.com |

Solvent-Free Condensation Reactions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially toxic and volatile organic solvents, reduce waste, and can lead to improved reaction rates and yields. mdpi.com

The synthesis of N,1-Dimethyl-1H-pyrazol-5-amine analogs can be achieved through such protocols. A notable example is the efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process involves the initial solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde by heating at 120 °C. The resulting imine intermediate is then reduced in situ without isolation. This method is distinguished by its operational simplicity and short reaction times. mdpi.com Other studies have combined solvent-free conditions with microwave irradiation to synthesize 3,5-disubstituted-1H-pyrazoles, further enhancing the green credentials of the synthesis. mdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for pyrazoles. thieme-connect.com The focus is on creating environmentally benign processes by minimizing waste, avoiding hazardous substances, improving atom economy, and using renewable resources and energy-efficient methods. frontiersin.orgthieme-connect.com Key strategies include the use of water as a reaction medium, employing recyclable catalysts, and utilizing alternative energy sources like microwaves and ultrasound. thieme-connect.comrsc.org

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. semanticscholar.orgthieme-connect.com Its use in organic synthesis is a significant goal for sustainable chemistry. Several protocols for pyrazole synthesis have been successfully developed in aqueous media.

An environmentally benign synthesis of pyrazoles involves the condensation of hydrazines with 1,3-diketones in water at room temperature, using the recyclable solid acid catalyst Amberlyst-70. tandfonline.com This method avoids organic solvents and features a simple workup procedure. tandfonline.com Another approach uses a simple salt, NaCl, to catalyze the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives in water. semanticscholar.org Furthermore, truly novel green methods have emerged, such as the use of a water extract of banana peels (WEB) as a reaction medium for the one-pot synthesis of pyrano[2,3-c]pyrazoles at room temperature without any other catalyst or solvent. frontiersin.org These examples highlight a strong trend towards replacing traditional organic solvents with water, making pyrazole synthesis more sustainable. thieme-connect.comrsc.org

| Product Type | Reactants | Catalyst/Conditions | Key Green Features | Reference |

|---|---|---|---|---|

| Substituted Pyrazoles | Hydrazines/Hydrazides, 1,3-Diketones | Amberlyst-70 / Water, room temp. | Recyclable catalyst, no organic solvent, room temp. | tandfonline.com |

| Pyrazole-4-carbonitriles | Malononitrile, Phenyl hydrazine, Aldehydes | NaCl / Water, room temp. | Inexpensive catalyst, simple work-up, avoids heavy metals. | semanticscholar.org |

| Pyrano[2,3-c]pyrazoles | Arylidene malononitrile, Pyrazolone | Water Extract of Banana Peels (WEB) | Utilizes waste material, catalyst-free, solvent-free (except water). | frontiersin.org |

| Pyranopyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Magnetic Fe₃O₄ nanoparticles / Water | Four-component reaction, efficient, room temp. | rsc.org |

| Pyrazolopyridines | Arylglyoxals, Pyrazol-5-amines, 1,3-Dicarbonyls | Tetrapropylammonium bromide / Water | One-pot, three-component, high yields. | researchgate.net |

Ultrasonic Irradiation in Synthesis

The application of ultrasonic irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions. benthamdirect.comnih.gov This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with high temperatures and pressures, leading to a significant enhancement of chemical reactivity. benthamdirect.comresearchgate.net

In the context of pyrazole synthesis, ultrasound has been successfully employed in various multi-component reactions (MCRs). For instance, a green, catalyst-free, one-pot synthesis of pyrazole derivatives has been developed using aromatic aldehydes, hydrazine monohydrate, and active methylene (B1212753) compounds like ethyl acetoacetate or malononitrile in water under ultrasonic irradiation. nih.gov This method avoids the need for traditional purification steps and provides highly selective conversion with no by-products. nih.gov While this specific example leads to differently substituted pyrazoles, the principle can be adapted for the synthesis of 5-aminopyrazole precursors.

A more direct analogy involves the synthesis of 5-amino-3-phenylpyrazoles from α-oxoketene O,N-acetals, which has been achieved under sonication conditions using montmorillonite (B579905) K-10 as a solid acid catalyst. nih.gov Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which often starts from 5-aminopyrazoles, has been efficiently carried out using ultrasound. For example, the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in ethanol under ultrasonic irradiation proceeds rapidly (5 minutes) with high yields (61-98%). researchgate.netbeilstein-journals.org This demonstrates the utility of ultrasound in activating reactions involving 5-aminopyrazole scaffolds.

Another relevant example is the three-component reaction of 5-aminopyrazoles, arylaldehydes, and indandione in ethanol under ultrasonic irradiation to produce pyrazolo[3,4-b]pyridine derivatives in very short reaction times (4–5 minutes) and high yields (88–97%). beilstein-journals.org Similarly, spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives have been synthesized from 5-aminopyrazoles, isatin, and 4-hydroxycoumarin (B602359) under ultrasound irradiation in water. beilstein-journals.org

The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has also been shown to be significantly accelerated under ultrasonic irradiation in the presence of a Cu(I) catalyst, with reaction times reduced to 75-90 minutes and improved yields. asianpubs.org

The following table summarizes representative examples of ultrasound-assisted synthesis of pyrazole derivatives, highlighting the reaction conditions and outcomes.

| Starting Materials | Catalyst/Solvent | Conditions | Product Type | Yield (%) | Ref |

| Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate/malononitrile | None / Water | Ultrasound | Polysubstituted pyrazoles | High | nih.gov |

| 5-Aminopyrazole, arylaldehydes, indandione | None / Ethanol | Ultrasound, 4-5 min | Pyrazolo[3,4-b]pyridines | 88-97 | beilstein-journals.org |

| 5-Aminopyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | None / Ethanol | Ultrasound, 75 °C, 5 min | Pyrazolo[1,5-a]pyrimidines | 61-98 | researchgate.netbeilstein-journals.org |

| α,β-Unsaturated cyanoester, phenylhydrazine | Cu(I) / Sodium ethoxide | Ultrasound, 60 °C, 75-90 min | 1,5-Disubstituted pyrazoles | High | asianpubs.org |

| 5-Aminopyrazole, isatin, 4-hydroxycoumarin | p-TSA / Water | Ultrasound, 60 °C, 6 h | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | Excellent | beilstein-journals.org |

Catalyst-Free Approaches

The development of catalyst-free synthetic methods is a primary goal in green chemistry, as it eliminates the need for often toxic and expensive catalysts and simplifies product purification. Several catalyst-free methods for the synthesis of pyrazoles and their derivatives have been reported, often in conjunction with other green techniques like the use of water as a solvent or ultrasonic/microwave irradiation.

A notable example is the catalyst-free, one-pot synthesis of highly substituted pyrazoles through a multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, and active methylene compounds in water under ultrasonic irradiation, as mentioned previously. nih.gov This approach highlights the synergistic effect of using an alternative energy source and a green solvent to drive the reaction without a catalyst.

The synthesis of pyrazoles from primary amines, which is relevant for obtaining N-substituted pyrazoles like this compound, has been achieved in a catalyst-free manner. A method for preparing N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as the limiting reagent has been developed, which utilizes structurally simple and commercially available starting materials under mild conditions with short reaction times. nih.gov

Furthermore, the synthesis of fused pyrazole systems can also proceed without a catalyst. For instance, a one-pot, pseudo-six-component reaction for the synthesis of tetrahydrodipyrazolopyridines has been developed in water without any catalyst. asianpubs.org The insolubility of the product in water simplifies the work-up and purification process.

The reaction of β-ketonitriles with hydrazines is a common route to 5-aminopyrazoles. While often catalyzed, there are instances where this reaction can proceed efficiently without a catalyst, particularly when assisted by microwave irradiation. beilstein-journals.orgbeilstein-journals.org A solvent screen for the microwave-assisted synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine showed high yields in various solvents without the need for a catalyst. beilstein-journals.org

The following table presents examples of catalyst-free synthesis of pyrazole derivatives.

| Starting Materials | Solvent/Conditions | Product Type | Yield (%) | Ref |

| Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate/malononitrile | Water / Ultrasound | Polysubstituted pyrazoles | High | nih.gov |

| Primary aliphatic/aromatic amines, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF / 85 °C | N-substituted pyrazoles | 38-60 | nih.gov |

| Pyrazole-5-amine derivatives, activated carbonyl groups | Water / High pressure | Tetrahydrodipyrazolopyridines | Good | asianpubs.org |

| β-Ketonitrile, hydrazine | Methanol (B129727) / Microwave, 150 °C, 5 min | 5-Aminopyrazole | 91 | beilstein-journals.org |

Evaluation of Reaction Mass Efficiency (RME)

To objectively assess the "greenness" of a chemical process, various metrics have been developed. Reaction Mass Efficiency (RME) is a particularly useful metric as it considers the yield, stoichiometry, and the mass of all reactants. rsc.orgresearchgate.net It is calculated as the mass of the desired product divided by the total mass of all reactants used in the reaction.

RME (%) = (Mass of product / Total mass of reactants) x 100

Higher RME values indicate a more efficient and greener process, as a larger proportion of the mass of the starting materials is converted into the final product, thus generating less waste.

In another study on a one-pot multicomponent reaction for the synthesis of densely functionalized pyrido[2,3-d:6,5-d′]dipyrimidines, the RME was calculated to be between 51.79% and 83.93%, indicating an excellent green credential for the method. acs.org Similarly, a protocol for pyran synthesis, a related heterocyclic system, showcased an excellent RME of 81.00-93.84%. researchgate.net For the green synthesis of heterocyclic compounds bearing a pyrazole moiety using microwave and grinding techniques, the RME was used to compare the efficiency of the two methods. nih.gov

The following table provides a summary of reported RME values for the synthesis of various pyrazole derivatives and related heterocyclic compounds.

| Synthetic Method | Product Type | RME (%) | Ref |

| Mechanochemical chlorination | 4-Chloropyrazoles | 67.8 | rsc.org |

| Multicomponent synthesis of spiro compounds | Pyrazole-fused spiro compounds | 24-60 | rsc.org |

| Two-step synthesis of pyrazolo[1,5-a]pyrimidines | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | 40-53 | scispace.com |

| One-pot multicomponent synthesis of dipyrimidines | Pyrido[2,3-d:6,5-d′]dipyrimidines | 51.79-83.93 | acs.org |

| LPT-catalyzed pyran synthesis | Pyran derivatives | 81.00-93.84 | researchgate.net |

Chemical Reactivity and Transformations of N,1 Dimethyl 1h Pyrazol 5 Amine

Reactivity of the Amino Group

The exocyclic amino group in N,1-Dimethyl-1H-pyrazol-5-amine is a key center for nucleophilic reactions, readily participating in transformations such as acylation, carbamoylation, and reductive amination.

Acylation and Carbamoylation Reactions

The amino group of 5-aminopyrazole derivatives can be selectively acylated or carbamoylated. researchgate.netd-nb.info These reactions typically involve treating the aminopyrazole with an acylating agent, such as an acyl chloride or anhydride, or an isocyanate for carbamoylation, often in the presence of a base. The acylation proceeds regioselectively at the exocyclic amino group. researchgate.netd-nb.info For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating the corresponding 5-amino-1,3-diaryl-1H-pyrazoles with substituted benzoyl chlorides. beilstein-journals.org This transformation is a common strategy for creating amide derivatives from aminopyrazoles. beilstein-journals.org

In a specific example, the acylation of 3-amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines, which contain a 5-aminopyrazole-like moiety within a larger fused system, demonstrates this regioselectivity. Treatment with cyclopropanecarbonyl chloride leads to the formation of N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide, where the amide bond is formed exclusively at the amino group. researchgate.netd-nb.info

| Reactant | Reagent | Product | Reference |

| 5-Amino-3-aryl-1H-pyrazoles | Substituted benzoyl chlorides | N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamides | beilstein-journals.org |

| 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines | Acylating/Carbamoylating agents | Acylated/Carbamoylated products at the amino group | researchgate.netd-nb.info |

Reductive Amination Pathways

Reductive amination is an effective method for forming new carbon-nitrogen bonds at the amino group of pyrazol-5-amines. This process typically involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. smolecule.com One-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde has been successfully achieved. mdpi.com The reaction proceeds through the formation of an N-(5-pyrazolyl)imine intermediate, which is subsequently reduced with sodium borohydride (B1222165) in methanol (B129727) to yield 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield. mdpi.com This solvent-free condensation followed by reduction highlights an efficient and operationally simple pathway. mdpi.com

Similarly, the direct reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various primary and secondary amines has been studied, demonstrating that sodium triacetoxyborohydride (B8407120) is an effective reducing agent for this transformation. ineosopen.org These pathways are crucial for modifying the amine to synthesize various derivatives. smolecule.com

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product | Reference |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Sodium borohydride | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.com |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde | Magnesium sulfate (B86663) (as drying agent for imine formation) | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | researchgate.net |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary and secondary amines | Sodium triacetoxyborohydride | Corresponding secondary and tertiary amines | ineosopen.org |

Oxidation Reactions (e.g., to Nitro Derivatives)

The pyrazole (B372694) ring and its substituents can undergo oxidation under various conditions. While direct oxidation of the amino group of this compound to a nitro derivative is not extensively documented, related oxidation reactions of aminopyrazoles and the pyrazole ring itself are known. For instance, pyrazol-5-amines can undergo oxidative dehydrogenative coupling. nih.govacs.org Using tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of iodine, pyrazol-5-amines can be converted into iodo-substituted azo compounds. nih.gov This reaction proceeds through the single-electron oxidation of the aminopyrazole. acs.org

Furthermore, the pyrazole ring can be nitrated. The synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine is achieved by the reaction of 4-chloro-3,5-dinitropyrazole with DMF. researchgate.net This indicates that a pyrazole ring, even one bearing an amino group, can sustain highly oxidizing conditions and incorporate nitro groups, which are important for applications in energetic materials. researchgate.net The nitration of pyrazole itself to 3,5-dinitropyrazole can be accomplished using a mixture of sulfuric and nitric acids. researchgate.net

Pyrazole Ring Transformations and Functionalization

The pyrazole ring in this compound is an aromatic system that can participate in various transformations, including substitution reactions and C-H functionalization, allowing for extensive modification of the heterocyclic core.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The pyrazole ring exhibits characteristic reactivity towards both electrophiles and nucleophiles. The C-4 position of the pyrazole ring is generally considered a nucleophilic center and is susceptible to electrophilic aromatic substitution. researchgate.net An example of such a reaction is the iodination of pyrazol-5-amines, which is classified as an electrophilic substitution and has significant synthetic value. nih.gov

Conversely, nucleophilic substitution reactions can occur on pyrazole rings, particularly when activated by electron-withdrawing groups. For example, 3,4,5-trinitro-1H-pyrazole reacts with various nucleophiles, including amines, thiols, and phenols, via nucleophilic substitution of the nitro group at the C-4 position to yield 4-substituted-3,5-dinitropyrazoles. researchgate.net Similarly, nucleophilic substitution of a chlorine atom on a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) occurs selectively at the C-4 position of the pyrimidine (B1678525) ring, which is fused to the pyrazole. mdpi.com

| Reaction Type | Substrate | Reagent | Position of Substitution | Product | Reference |

| Electrophilic Substitution | Pyrazol-5-amines | I₂ / TBHP | C-4 | 4-Iodo-pyrazol-5-yl azo derivatives | nih.gov |

| Nucleophilic Substitution | 3,4,5-Trinitro-1H-pyrazole | Amines, Thiols, Phenols | C-4 | 4-R-3,5-dinitropyrazoles | researchgate.net |

| Nucleophilic Substitution | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | C-4 (pyrimidine ring) | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |

C-H Activation and Functionalization

Direct C-H activation and functionalization represent a powerful, atom-economical strategy for modifying the pyrazole scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net Transition-metal catalysis is often employed for these transformations. For instance, Rh(III)-catalyzed C-H activation/cyclization of substituted phenyl-1H-pyrazol-5-amines with alkynes provides a route to pyrazolo[1,5-a]quinazolines. rsc.orgbohrium.com

Copper-catalyzed reactions have also been developed for the dimerization of 5-aminopyrazoles. These reactions can proceed via switchable pathways involving the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, leading to the formation of pyrazole-fused pyridazines and pyrazines. mdpi.com The inherent directing properties of the pyrazole's nitrogen atoms play a crucial role in the regioselectivity of these C-H functionalization reactions. researchgate.net The C-5 proton is often the most acidic, facilitating C-5 functionalization, while the Lewis basic N-2 atom can direct functionalization at other positions. researchgate.net

| Catalyst System | Substrate | Coupling Partner | Key Transformation | Product Type | Reference |

| Rh(III) | Phenyl-1H-pyrazol-5-amine | Alkynoates/Alkynamides | C-H activation / [5+1] annulation | Pyrazolo[1,5-a]quinazolines | rsc.orgbohrium.com |

| Cu(OAc)₂ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Self-coupling | C-H/N-H, C-H/C-H, N-H/N-H coupling | Pyrazole-fused pyridazines and pyrazines | mdpi.com |

Dimerization and Coupling Reactions of this compound

This compound exhibits notable reactivity in dimerization and coupling reactions, which are primarily characterized by the formation of new carbon-carbon, carbon-nitrogen, and nitrogen-nitrogen bonds. These transformations are often facilitated by oxidative conditions, sometimes in the presence of metal catalysts, leading to a diverse array of dimeric and coupled products.

Oxidative Dehydrogenative Couplings

Oxidative dehydrogenative coupling represents a significant class of reactions for this compound and related aminopyrazoles. These reactions typically involve the formal removal of two hydrogen atoms from two molecules of the substrate, resulting in a new bond that links the two pyrazole units.

Research has shown that pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. Current time information in Bangalore, IN.nih.gov One such method involves a reaction that simultaneously installs a C-I and an N-N bond through iodination and oxidation. Current time information in Bangalore, IN.nih.gov This process highlights the development of step-economical routes to azo derivatives by minimizing waste. Current time information in Bangalore, IN. In some cases, the reaction of pyrazol-5-amines can be mediated by tert-butyl hydroperoxide (TBHP) in the presence of iodine, leading to the formation of iodo-substituted azopyrroles. Current time information in Bangalore, IN. The variation of substituents on the pyrazole ring, including methyl groups, generally affords the corresponding heteroaryl azo compounds in moderate to good yields. nih.gov

A plausible mechanism for this type of transformation involves the single-electron oxidation of the pyrazol-5-amine to form a radical cation, which then undergoes further reaction to form the coupled product. Current time information in Bangalore, IN. While specific studies on this compound are limited in this context, its structural similarity to other pyrazol-5-amines suggests it would undergo similar oxidative dehydrogenative coupling reactions.

Copper-Catalyzed Oxidative Coupling Processes

Copper catalysts have been effectively employed to promote the oxidative coupling of aminopyrazoles, leading to the selective formation of various fused heterocyclic systems. These processes often involve the dimerization of the pyrazole substrate through the formation of new C-N, C-C, and N-H bonds. mdpi.combeilstein-journals.org

A notable application of this methodology is the copper-promoted chemoselective dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines. mdpi.combeilstein-journals.org The reaction conditions, including the choice of copper catalyst, oxidant, and solvent, can be tuned to selectively favor one fused system over the other. For instance, the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine, a compound structurally related to this compound, has been shown to yield dipyrazole-fused pyridazines in the presence of Cu(OAc)2, benzoyl peroxide (BPO), and K2S2O8 in toluene (B28343). mdpi.com

The proposed mechanism for these copper-catalyzed couplings often involves a single-electron transfer (SET) pathway, where the 5-aminopyrazole reacts with the Cu(II) catalyst to generate a radical intermediate. mdpi.com Subsequent radical coupling and further transformations lead to the final fused products. mdpi.com This methodology has been shown to have a broad substrate scope and high functional group compatibility. mdpi.combeilstein-journals.org Given the successful application with various substituted 5-aminopyrazoles, it is highly probable that this compound would serve as a viable substrate in similar copper-catalyzed oxidative coupling reactions.

Formation of Fused Heterocyclic Systems via Condensation

This compound is a valuable precursor for the synthesis of a wide range of fused heterocyclic systems through condensation reactions. The presence of a nucleophilic amino group and reactive sites on the pyrazole ring allows for cyclization with various electrophilic partners, leading to the construction of bicyclic and polycyclic structures with potential applications in medicinal and materials chemistry.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established transformation of 5-aminopyrazoles. beilstein-journals.orgnih.gov These compounds are of significant interest due to their structural similarity to purines, which imparts a wide range of biological activities. mdpi.com The most common approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgbeilstein-journals.org

The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. beilstein-journals.org For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base is a key step in the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Given that this compound possesses the requisite 5-amino group, it is expected to react readily with various 1,3-dicarbonyl compounds and their analogues to afford a range of substituted pyrazolo[1,5-a]pyrimidines.

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Expected Product Type |

|---|---|---|

| β-Diketones | Acetylacetone | Dimethyl-substituted pyrazolo[1,5-a]pyrimidine |

| β-Ketoesters | Ethyl acetoacetate (B1235776) | Methyl-hydroxypyrazolo[1,5-a]pyrimidine |

| Malonic Esters | Diethyl malonate | Dihydroxy-pyrazolo[1,5-a]pyrimidine |

| Enaminones | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Phenyl-substituted pyrazolo[1,5-a]pyrimidine |

Pyrazole-Fused Pyridazines and Pyrazines Synthesis

As mentioned in section 3.2.3.2, the dimerization of 5-aminopyrazoles is a powerful method for constructing pyrazole-fused pyridazines and pyrazines. mdpi.combeilstein-journals.org This transformation represents a unique type of condensation where two molecules of the aminopyrazole act as both the nucleophilic and electrophilic partners under oxidative conditions.

Specifically, copper-catalyzed oxidative coupling has been demonstrated to be a highly chemoselective method for the synthesis of dipyrazole-fused pyridazines and pyrazines from 5-aminopyrazoles. mdpi.combeilstein-journals.org The reaction outcome can be switched between the pyridazine (B1198779) and pyrazine (B50134) isomers by modifying the reaction conditions. For the synthesis of dipyrazole-fused pyridazines, a combination of Cu(OAc)2, benzoyl peroxide, and K2S2O8 in toluene at 100 °C has proven effective for substrates like 3-methyl-1-phenyl-1H-pyrazol-5-amine. mdpi.com Conversely, to obtain dipyrazole-fused pyrazines, a different set of conditions, such as CuCl2 with 1,10-phenanthroline (B135089) as a ligand and tert-butyl peroxybenzoate as an oxidant in toluene at a higher temperature (130 °C), has been utilized. mdpi.com These findings suggest that this compound could be a suitable substrate for the selective synthesis of the corresponding dimethyl-substituted dipyrazolo-fused pyridazines and pyrazines.

Pyrazolo-Fused Naphthyridines, Diazocanes, and Pyrroles Synthesis

This compound and its analogs are versatile building blocks for the construction of more complex fused heterocyclic systems, including pyrazolo-fused naphthyridines, diazocanes, and pyrroles. nih.govacs.org These syntheses often involve multicomponent domino reactions where the aminopyrazole reacts with other substrates to build the fused ring systems in a single pot.

A notable example is the reaction of pyrazol-5-amines with arylglyoxals, which can selectively lead to the formation of dipyrazolo-fused 1,7-naphthyridines, dipyrazolo-fused 1,3-diazocanes, or pyrrolo[2,3-c]pyrazoles, depending on the substituents on the pyrazole ring and the reaction conditions. nih.govacs.org For instance, the reaction of 1,3-dimethyl pyrazol-5-amines with 2,2-dihydroxy-1-phenylethanone (B89843) in the presence of p-toluenesulfonic acid (p-TsOH) in DMF has been shown to produce dipyrazolo-fused 1,7-naphthyridines through a [3 + 2 + 1] bis-cyclization process. nih.govacs.org

The formation of these diverse products is a testament to the rich and tunable reactivity of aminopyrazoles. The proposed mechanism for the formation of the 1,7-naphthyridine (B1217170) core involves an initial condensation, followed by a 6π electrocyclization to form a pyrazolo[3,4-b]pyridine intermediate, which then undergoes a second intramolecular cyclization. nih.govacs.org The synthesis of dipyrazolo-fused 1,3-diazocanes proceeds through an unusual [3 + 3 + 1 + 1] cyclization. nih.gov Furthermore, by adjusting the stoichiometry of the reactants, pyrrolo[2,3-c]pyrazoles can also be obtained. nih.govacs.org These results strongly suggest that this compound is a prime candidate for participating in these domino reactions to generate a variety of complex, fused heterocyclic compounds.

Mechanistic Investigations of Key Reactions

The reactivity of this compound and related 5-aminopyrazoles is complex, owing to the presence of multiple nucleophilic centers. Mechanistic studies have been crucial in understanding and controlling the outcomes of their transformations. These investigations reveal the involvement of radical species, key intermediates like imines, and the factors governing regioselectivity.

A prominent example is the oxidative dehydrogenative coupling to form azo derivatives. nih.govacs.org Studies show that the reaction of a 5-aminopyrazole with an oxidant system like tert-butyl hydroperoxide (TBHP) and iodine initiates a single-electron oxidation of the pyrazol-5-amine. nih.govacs.org This generates a radical cation, which is a key step in the reaction cascade. nih.govacs.org The necessity of a radical initiator is a strong indicator of this mechanism; control experiments demonstrate that neither iodine nor a copper catalyst alone is sufficient to initiate the reaction without an initiator like TBHP. acs.org

Further compelling evidence for a radical mechanism comes from experiments using radical scavengers. When the oxidative coupling is conducted in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a well-known radical scavenger, the desired coupled product is not formed, and a complex mixture results. acs.org This inhibition strongly suggests that the reaction proceeds via radical intermediates. Similarly, in copper-promoted dimerization reactions, the yields of the products are significantly diminished when a radical scavenger is introduced, further supporting a radical pathway. mdpi.com In some copper-catalyzed systems, the mechanism is proposed to involve the formation of both N-radicals (at the amino group) and C-radicals (at the C-4 position) via a single-electron transfer (SET) pathway with Cu(II). mdpi.com

Table 1: Experimental Evidence for Radical Mechanisms in Oxidative Couplings

| Experimental Observation | Mechanistic Implication | References |

|---|---|---|

| Reaction is inhibited by the addition of TEMPO. | The reaction proceeds through a radical intermediate that is trapped by the scavenger. | acs.org |

| A radical initiator (e.g., TBHP) is essential for the transformation. | The reaction is not spontaneous and requires initiation to generate the initial radical species. | acs.org |

| The reaction does not proceed with only I₂ or CuI under air without an oxidant. | The catalyst alone is insufficient; an oxidant is required to facilitate the single-electron oxidation step. | acs.org |

| Dimerization yield decreases in the presence of radical scavengers like (1-cyclopropylvinyl)benzene. | Confirms that radical species are on the pathway to the final coupled product. | mdpi.com |

The transformations of 5-aminopyrazoles frequently involve the formation of transient intermediates that dictate the final product structure. Among the most significant are N-(5-pyrazolyl)imine and hydrazone species.

N-(5-pyrazolyl)imine Intermediates: Imines are common intermediates in a variety of reactions. In oxidative coupling reactions mediated by iodine, the initial radical cation can react with molecular iodine to form an iodo-substituted imine cation. nih.govacs.org This imine intermediate is a crucial node in the reaction pathway leading to the final azo product. nih.govacs.org In domino reactions with arylglyoxals, the initial step involves the addition of the 5-aminopyrazole to a carbonyl group, which, after dehydration, yields a reactive imine intermediate. nih.govacs.org This imine can then undergo further intermolecular reactions and cyclizations to build complex heterocyclic systems. nih.govacs.org The formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines is another example where an external electrophile reacts with the amino group to form a stable imine derivative, which can be isolated and used in subsequent transformations. researchgate.net Mechanistic studies for the synthesis of pyrazolo[3,4-d]pyrimidines have demonstrated that N,N-disubstituted formamidine (B1211174) intermediates, which are chemical equivalents of imines, are formed in situ and are essential for the subsequent heterocyclization step. mdpi.com

Hydrazone Intermediates: While imines are key intermediates in the transformations of the 5-aminopyrazole ring, hydrazones are fundamental to the synthesis of the pyrazole ring itself. The most common and versatile method for constructing the 5-aminopyrazole core involves the condensation of a hydrazine (B178648) with a β-ketonitrile. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. nih.gov Similarly, reactions of N,N-disubstituted hydrazines with ketones can yield hydrazones that cyclize to form tetrasubstituted 5-aminopyrazoles. nih.govbeilstein-journals.org Although hydrazones are typically precursors to the pyrazole ring, their formation is a critical mechanistic step that enables the construction of this important heterocyclic scaffold.

Table 2: Reactions Involving Imine and Hydrazone Intermediates

| Reaction Type | Intermediate | Role of Intermediate | References |

|---|---|---|---|

| Oxidative Dehydrogenative Coupling | Iodo-substituted imine cation | Key species that undergoes tautomerization and coupling. | nih.govacs.org |

| Domino Reaction with Arylglyoxals | Pyrazolylimine | Undergoes subsequent C=O or C=N addition and electrocyclization. | nih.govacs.org |

| Synthesis of Pyrazolo[3,4-d]pyrimidines | N,N-disubstituted formamidine | Undergoes intermolecular heterocyclization with an amine. | mdpi.com |

| Synthesis of 5-Aminopyrazoles | Hydrazone | Formed from a ketone/hydrazine; undergoes intramolecular cyclization to form the pyrazole ring. | nih.govbeilstein-journals.org |

5-Aminopyrazoles are polyfunctional molecules with several nucleophilic sites, primarily the 5-NH₂ group, the N-1 ring nitrogen, and the C-4 ring carbon. beilstein-journals.org The competition between these sites for reaction with electrophiles is a central issue of regioselectivity. The typical reactivity order is 5-NH₂ > 1-NH > 4-CH, but this can be influenced by steric and electronic factors. beilstein-journals.org

The reaction of 5-aminopyrazoles with bielectrophiles can lead to different fused heterocyclic systems depending on which nucleophilic sites are involved.

C-4 vs. N-1 Attack: The formation of pyrazolo[3,4-b]pyridines typically involves the C-4 and 5-NH₂ positions acting as nucleophiles. In contrast, the synthesis of pyrazolo[1,5-a]pyrimidines involves the N-1 and 5-NH₂ sites. beilstein-journals.org The outcome is often dictated by the substitution pattern of the pyrazole. For N-1 unsubstituted pyrazoles, reaction with α,β-unsaturated compounds often leads to pyrazolo[1,5-a]pyrimidines via initial attack at the N-1 position (aza-Michael addition). beilstein-journals.org However, when the N-1 position is substituted (as in this compound), this pathway is blocked, and reactions tend to occur at the C-4 position.

Steric and Electronic Effects: The regioselectivity can be finely tuned. For instance, it has been proposed that a bulky substituent at the N-1 position can sterically hinder and slow down the rate of electrophilic substitution at the C-4 position. beilstein-journals.orgnih.gov This can make the normally less favored aza-Michael addition at N-1 (for N-H pyrazoles) a more competitive pathway. beilstein-journals.orgnih.gov In copper-promoted dimerization, mechanistic proposals suggest the formation of both a C-radical at the C-4 position and an N-radical at the 5-amino group, which then couple in a C-N fashion, highlighting the dual reactivity of these sites. mdpi.com Vinylogous addition reactions have also been shown to proceed with high regioselectivity, with functionalization occurring at the C-4 position of the pyrazole ring system. beilstein-journals.org

Table 3: Regioselective Reactions of 5-Aminopyrazoles

| Reactants | Key Nucleophilic Sites Involved | Product Type | Influencing Factors | References |

|---|---|---|---|---|

| 5-Aminopyrazole (N1-H) + α,β-Unsaturated Ketone | N-1 and 5-NH₂ | Pyrazolo[1,5-a]pyrimidine | Unsubstituted N-1 allows aza-Michael addition. | beilstein-journals.org |

| 5-Aminopyrazole (N1-R) + β-Diketone | C-4 and 5-NH₂ | Pyrazolo[3,4-b]pyridine | Substituted N-1 blocks attack, favoring C-4 reaction. | beilstein-journals.org |

| 5-Aminopyrazole (N1-t-Bu) + α,β-Unsaturated Ketone | C-4/5-NH₂ and N-1/5-NH₂ | Mixture of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine | Bulky N-1 group makes C-4 and N-1 attack rates competitive. | beilstein-journals.orgnih.gov |

| 4-Alkenyl-5-aminopyrazole + Trifluoropyruvate | C-4 (vinylogous) and 5-NH₂ | Functionalized homoallylic alcohol | Vinylogous reactivity directs attack through the C-4 position. | beilstein-journals.org |

Synthetic Utility and Applications As a Building Block

Construction of Complex Heterocyclic Scaffolds

The reactivity of N,1-Dimethyl-1H-pyrazol-5-amine lends itself to the synthesis of various fused heterocyclic systems. A prominent example is the construction of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological and medicinal importance. mdpi.commdpi.com The synthesis of these scaffolds often involves the cyclocondensation of an aminopyrazole, such as this compound, with a 1,3-dielectrophilic species. researchgate.net For instance, the reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazolo[3,4-b]pyridines. mdpi.com The reaction conditions can be tailored to favor the formation of specific regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds. mdpi.com

Furthermore, domino reactions involving arylglyoxals and pyrazol-5-amines, including derivatives of this compound, have been developed to selectively access complex fused systems like pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes under metal-free conditions. acs.org These methods offer an efficient pathway to novel and structurally diverse heterocyclic frameworks that are otherwise challenging to synthesize. acs.org The versatility of this pyrazole (B372694) derivative is further highlighted by its use in the synthesis of pyrazolo[1,5-a]pyrimidines through reactions with β-enaminones. rsc.orgmdpi.com

The following table summarizes representative examples of complex heterocyclic scaffolds synthesized from aminopyrazole precursors.

| Starting Materials | Reagents/Conditions | Product | Reference |

| 1,3-Dimethyl-1H-pyrazol-5-amine, 2,2-dihydroxy-1-phenylethanone (B89843) | p-TsOH, DMF, Microwave irradiation | 1,3,7,9-Tetramethyl-5,10-diphenyl-3,7-dihydrodipyrazolo[3,4-b:4′,3′-f] Current time information in Bangalore, IN.d-nb.infonaphthyridine | acs.org |

| 3-Methyl-1H-pyrazol-5-amine, β-enaminones | Microwave irradiation, solvent-free | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | rsc.org |

| 5-Amino-1-phenyl-pyrazole, α,β-unsaturated ketones | ZrCl4, DMF/EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

Derivatization for Enhanced Structural Diversity

The inherent reactivity of this compound allows for extensive derivatization, leading to a vast library of compounds with tailored properties. These modifications can be strategically employed to enhance structural diversity and explore new chemical spaces.

The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes. This reaction involves treating the aminopyrazole with nitrous acid to generate a diazonium salt, which then undergoes a coupling reaction with a nucleophilic partner, such as phenols or other activated aromatic systems. chem-soc.si The resulting azo compounds often exhibit interesting photophysical properties and have applications in the development of new dyes and functional materials. nih.govbohrium.comresearchgate.net The synthesis of these azo dyes is a two-step process involving diazotization followed by a coupling reaction.

The amino group of this compound can be acylated to form a wide range of substituted pyrazole-carboxamides. This is typically achieved by reacting the aminopyrazole with an appropriate acyl chloride or carboxylic acid derivative. For instance, the reaction with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-(pyrazol-5-yl)pyrazole-4-carboxamide. scielo.br This amide bond formation is a robust and versatile reaction that allows for the introduction of a diverse array of substituents, thereby expanding the structural and functional diversity of the pyrazole core.

As previously mentioned, this compound is a key precursor for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comnih.govresearchgate.net These bicyclic heterocyclic systems are of significant interest due to their prevalence in pharmaceutically active compounds. mdpi.com The synthesis can be achieved through various strategies, including the reaction of the aminopyrazole with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4. mdpi.com This cyclization reaction leads to the formation of the pyridine (B92270) ring fused to the pyrazole core. Another approach involves the reaction with 1,3-dicarbonyl compounds, which can be performed under various conditions, including in water as a solvent. mdpi.com The choice of reactants and conditions allows for the synthesis of a wide range of substituted pyrazolo[3,4-b]pyridine derivatives. d-nb.infonih.govresearchgate.net

Applications in Material Science Research (e.g., Fluorophores, Dyes)

The unique electronic properties of the pyrazole ring, combined with the ability to introduce various functional groups, make this compound and its derivatives valuable components in the design of new materials. They have found applications as fluorophores and dyes, with their photophysical properties being tunable through chemical modification.

For example, pyrazolo[3,4-b]pyridine derivatives synthesized from aminopyrazoles have shown exciting photophysical properties, including large Stokes shifts, which is a desirable characteristic for fluorescent probes. mdpi.com The introduction of different substituents onto the pyrazolo[3,4-b]pyridine scaffold allows for the fine-tuning of their emission wavelengths and quantum yields. Similarly, pyrazolo[1,5-a]pyrimidines derived from aminopyrazoles have emerged as an attractive class of fluorophores due to their high fluorescence quantum yields and excellent photostability. rsc.orgresearchgate.net

Furthermore, pyrazole-substituted near-infrared cyanine (B1664457) dyes have been developed that exhibit pH-dependent fluorescence lifetime properties, making them potentially useful as sensors for biological imaging. nih.gov The derivatization of the pyrazole core allows for the creation of materials with tailored optical and electronic characteristics for specific applications in materials science.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,1-Dimethyl-1H-pyrazol-5-amine, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of pyrazole (B372694) derivatives typically reveals distinct signals for the methyl groups and the pyrazole ring protons. For instance, in related dimethylpyrazole compounds, the methyl group protons appear as sharp singlets. rsc.orgmdpi.com The chemical shifts of the N-methyl and C-methyl protons are influenced by their positions on the pyrazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the pyrazole ring carbons and the methyl carbons are characteristic. For example, in a series of substituted pyrazoles, the carbon of the methyl group attached to the pyrazole ring shows a distinct resonance. rsc.orgnih.govacs.org

2D NMR Experiments: Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), are instrumental in assigning the proton and carbon signals unambiguously by showing correlations between directly bonded nuclei. cdnsciencepub.com These experiments are crucial for confirming the connectivity within the this compound molecule.

Table 1: Representative NMR Data for Substituted Pyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1,8-Dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | 8.46–8.41 (m, 4H), 7.60–7.55 (m, 4H), 7.40–7.35 (m, 2H), 3.01 (s, 6H) | 150.6, 140.3, 139.2, 129.2, 126.6, 121.6, 109.7, 15.4 | mdpi.com |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 3.14 (s, 3H, N-CH₃), 3.96 (s, 3H, N-CH₃), 4.61 (s, 2H, CH₂), 8.00 (s, 1H, C-H pyrazole) | Not specified | mdpi.com |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes | 2.40 (s, 3H, CH₃), 3.92 (s, 3H, OCH₃), 4.04 (s, 5H, Fc), 4.23 (s, 2H, Fc), 4.54 (s, 2H, Fc), 7.16–7.19 (m, 4H, Ph), 8.07 (s, 1H, Pz) | 21.1, 51.3, 68.7, 69.9, 71.1, 72.6, 112.1, 126.1, 129.3, 138.0, 138.4, 142.9, 144.5, 163.3 | ineosopen.org |

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound.

The IR spectrum of a primary amine like this compound is expected to show characteristic N-H stretching vibrations in the region of 3250–3350 cm⁻¹. The pyrazole ring itself exhibits C=N and C–N stretching vibrations, typically observed between 1600 and 1680 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the methyl groups will be present. For instance, the IR spectrum of 1,3-dimethyl-1H-pyrazol-5-amine shows distinct peaks corresponding to these functional groups. nist.gov In more complex pyrazole derivatives, these characteristic bands are also observed, confirming the presence of the pyrazole core and the amino group. nih.govacs.orgnih.gov

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H stretch (primary amine) | ~3250–3350 | |

| C=N/C-N stretch (pyrazole ring) | 1600–1680 | |

| N-H bend | Not specified | |

| C-H stretch (methyl) | Not specified |

Mass Spectrometry (MS, GC-MS, HRMS)

Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry (MS): Electron ionization mass spectrometry of related aminopyrazoles shows a prominent molecular ion peak [M]⁺, which confirms the molecular weight of the compound. nist.govnist.gov

GC-MS: Gas chromatography-mass spectrometry can be used to separate this compound from a mixture and obtain its mass spectrum, aiding in both identification and purity assessment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule with high confidence. For example, HRMS data for various pyrazole derivatives have been used to confirm their calculated molecular formulas. nih.govacs.orgmdpi.com

Table 3: Mass Spectrometry Data for Related Pyrazole Compounds

| Compound | Ionization Method | m/z [M+H]⁺ (Calculated) | m/z [M+H]⁺ (Found) | Reference |

| 1,8-Dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | ESI | 341.1509 | 341.1505 | mdpi.com |

| 1,3,7,9-Tetramethyl-5,10-diphenyl-3,7-dihydrodipyrazolo[3,4-b:4′,3′-f] rsc.orgnih.govnaphthyridine | ESI-TOF | 419.1984 | 419.1963 | nih.gov |

| (E)-1,2-Bis(4-((4-tert-butylphenyl)ethynyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | ESI | 655.3549 | 655.3550 | nih.gov |

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several related pyrazole derivatives have been determined, revealing key structural features. mdpi.comnih.govtandfonline.comiucr.org For instance, in the crystal structure of a related pyrazolate aminoalcohol complex, the pyrazole ring is involved in coordination with metal ions. nih.gov In other pyrazole derivatives, hydrogen bonding interactions play a significant role in the crystal packing. tandfonline.comiucr.org The structural data obtained from X-ray crystallography for this compound or a closely related analog would provide unambiguous confirmation of its connectivity and conformation.

In-line Monitoring of Synthesis Processes (e.g., FT-IR with Chemometrics)

The synthesis of pyrazole derivatives can be monitored in real-time using in-line analytical techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy coupled with chemometrics. This approach allows for the tracking of reactant consumption and product formation throughout the reaction, enabling process optimization and control.

A study on the synthesis of 4-amino-3,5-dimethyl pyrazole demonstrated the successful application of in-line FT-IR spectroscopy combined with chemometric algorithms to investigate the reaction mechanism. researchgate.netrsc.org This methodology provides valuable insights into the kinetics of the synthesis and can be adapted for monitoring the production of this compound to ensure consistent product quality and yield.

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For a compound like N,1-Dimethyl-1H-pyrazol-5-amine, a DFT analysis would typically involve calculations using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). Such an analysis would provide fundamental information about the molecule's energy, electron density, and other electronic properties. These calculations are foundational for understanding the molecule's stability and reactivity.

Optimization of Molecular Geometries and Vibrational Frequencies

A crucial step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The predicted vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | N1-C5 | 1.35 Å |

| Bond Length | N1-N2 | 1.38 Å |

| Bond Length | C5-N(amine) | 1.37 Å |

| Bond Angle | C5-N1-N2 | 110° |

| Bond Angle | N1-C5-C4 | 108° |

| Dihedral Angle | C4-C5-N1-CH3 | 180° |

Note: The values in this table are illustrative and not based on published data for the specific compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates for various reactions, such as electrophilic substitution or reactions at the amine group. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of how the molecule participates in chemical transformations. However, no specific studies elucidating reaction mechanisms for this compound were found.

Electronic Structure Analysis (e.g., electron density distribution)

Analysis of the electronic structure provides insights into the chemical nature of this compound. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an aminopyrazole, the lone pair on the exocyclic amine nitrogen and the pyridine-like nitrogen of the pyrazole (B372694) ring are expected to be regions of high electron density, indicating their susceptibility to electrophilic attack.

Structure-Reactivity Relationships (Chemical Perspective)

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various electronic descriptors, it is possible to establish structure-reactivity relationships. Key descriptors often include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

These relationships help in understanding how structural changes influence the chemical behavior of the molecule, which is crucial for designing new compounds with desired properties.

Q & A

Q. What are the recommended synthetic routes for N,1-Dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, ethyl acetoacetate reacts with methylhydrazine under reflux in ethanol to form the pyrazole core, followed by N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃). Critical parameters include:

- Temperature control : Excessive heat during methylation can lead to over-alkylation or decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the amine product from byproducts like quaternary salts .

- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of methylating agent) and reaction time (6–8 hrs) improves reproducibility .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct singlet peaks for N-methyl groups at δ 3.0–3.2 ppm and pyrazole protons at δ 5.8–6.2 ppm. ¹³C NMR confirms substitution patterns via carbonyl/amine carbon shifts .

- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 125 [M⁺] and fragment ions (e.g., m/z 97 for pyrazole ring cleavage) validate the structure .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in crystalline samples, critical for confirming regiochemistry .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with detection at 254 nm. Calibration curves show linearity (R² > 0.99) in 0.1–50 µg/mL .

- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (transition m/z 125 → 97) enhances sensitivity (LOD: 0.01 ng/mL) for pharmacokinetic studies .

Advanced Research Questions

Q. How should researchers design experiments to investigate the bioactivity of this compound against enzyme targets?

- Target selection : Prioritize kinases or GPCRs, as pyrazole amines often modulate ATP-binding pockets .

- Assay design :

- In vitro enzymatic assays: Use recombinant enzymes (e.g., EGFR kinase) with ATP-competitive inhibition protocols (IC₅₀ determination via fluorescence polarization) .

- Cellular models: Treat cancer cell lines (e.g., HeLa) and measure proliferation (MTT assay) alongside apoptosis markers (caspase-3 activation) .

- Controls : Include structurally similar analogs (e.g., N-ethyl derivatives) to isolate methylation effects .